(-)-Sativan
Overview
Description
(-)-Sativan is a chiral compound known for its unique stereochemistry and significant biological activity. It is often studied for its potential therapeutic applications and its role in various chemical reactions. The compound’s enantiomeric purity is crucial for its effectiveness in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sativan typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high enantiomeric excess.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (-)-Sativan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(-)-Sativan has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in treating various medical conditions, including neurological disorders and inflammation.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (-)-Sativan involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and efficacy. The pathways involved in its mechanism of action often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- (+)-Sativan
- (-)-Menthol
- (+)-Menthol
Comparison: (-)-Sativan is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers and other similar compounds. For example, this compound may have higher binding affinity to certain receptors compared to (+)-Sativan, leading to different therapeutic effects. Similarly, its chemical reactivity may differ from that of (-)-Menthol and (+)-Menthol, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCLJQCYVCGDW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194577 | |
Record name | Sativan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-86-6 | |
Record name | Sativan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41743-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sativan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sativan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sativan, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6L3EV54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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